Ertugliflozin metabolite M5a

Description

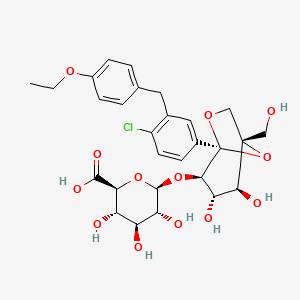

Structure

3D Structure

Properties

CAS No. |

1500090-84-5 |

|---|---|

Molecular Formula |

C28H33ClO13 |

Molecular Weight |

613.0 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3-dihydroxy-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octan-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C28H33ClO13/c1-2-38-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)29)28-24(21(34)23(35)27(11-30,42-28)12-39-28)41-26-20(33)18(31)19(32)22(40-26)25(36)37/h3-8,10,18-24,26,30-35H,2,9,11-12H2,1H3,(H,36,37)/t18-,19-,20+,21-,22-,23-,24+,26-,27-,28-/m0/s1 |

InChI Key |

KFRDLOWUHLQEAX-GCGVPRHFSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)Cl |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)Cl |

Origin of Product |

United States |

Metabolic Pathways and Enzyme Kinetics of Ertugliflozin Metabolite M5a Formation

Glucuronidation as the Predominant Biotransformation Route for Ertugliflozin (B560060)

The primary mechanism for the clearance of ertugliflozin from the body is through metabolism, with glucuronidation being the principal biotransformation pathway. nih.govd-nb.info This process accounts for approximately 86% of ertugliflozin's metabolism. d-nb.infonih.gov In contrast, oxidative metabolism plays a minor role, contributing to about 12% of its clearance. nih.govwvu.edu

Glucuronidation involves the conjugation of ertugliflozin with glucuronic acid, a process mediated by uridine (B1682114) 5′-diphospho-glucuronosyltransferase (UGT) enzymes. europa.euwikipedia.org This results in the formation of two main glucuronide metabolites, which are pharmacologically inactive at clinically relevant concentrations. europa.eu These primary circulating metabolites are ertugliflozin-2-O-β-glucuronide (M5a) and ertugliflozin-3-O-β-glucuronide (M5c). nih.govd-nb.info Following administration, unchanged ertugliflozin constitutes about 50% of the circulating radioactivity in plasma, while M5a and M5c account for approximately 12% and 24%, respectively. tga.gov.aueuropa.eu

Studies using human liver microsomes (HLMs) have demonstrated the significant role of glucuronidation, with a fractional clearance (fCL) of 0.96, compared to 0.04 for oxidative metabolism. nih.gov The intrinsic clearance (CLint) for glucuronidation was determined to be 37 µl/min per milligram. nih.gov

Identification of Uridine 5′-Diphospho-Glucuronosyltransferase (UGT) Isoforms Catalyzing M5a Formation

In vitro studies have identified the specific UGT isoforms responsible for the glucuronidation of ertugliflozin. nih.govd-nb.info These investigations have pinpointed UGT1A9 and UGT2B7 as the key enzymes involved in this metabolic process. nih.goveuropa.euwikipedia.orgdrugbank.com

UGT2B7 is the primary enzyme responsible for the formation of the ertugliflozin metabolite M5a (ertugliflozin-2-O-β-glucuronide). europa.eu

Research has delineated the relative contributions of UGT1A9 and UGT2B7 to the formation of M5a.

Relative Contributions of UGT1A9 and UGT2B7 to Ertugliflozin-2-O-β-glucuronide (M5a) Formation

Primary Role of UGT2B7 in M5a Generation

Studies have established that UGT2B7 plays the predominant role in the generation of M5a. europa.eu

Minor Contribution of UGT1A9 to M5a Generation

In contrast, UGT1A9 has a minor contribution to the formation of M5a. europa.eu

Enzyme Kinetics of Ertugliflozin Metabolite Formation

The following table summarizes the key enzyme kinetic parameters for the formation of ertugliflozin metabolites M5a and M5c in human liver microsomes.

| Metabolite | Km (µM) | Vmax (pmol/min per milligram) | CLint (µl/min per milligram) |

|---|---|---|---|

| M5a (ertugliflozin-2-O-β-glucuronide) | 41.7 | 94.9 | 2.28 |

| M5c (ertugliflozin-3-O-β-glucuronide) | 10.8 | 375 | 34.7 |

Fractional Metabolism of Ertugliflozin by UGT Isoforms

The fractional metabolism (fm) of ertugliflozin by different UGT isoforms has been estimated using various in vitro methods.

| Method | UGT1A9 | UGT2B7/UGT2B4 | Reference |

|---|---|---|---|

| Chemical Inhibition (HLM CLint) | 0.81 | 0.19 | nih.gov |

| Relative Activity Factor Scaling (Recombinant Enzymes) | 0.86 | 0.14 | nih.gov |

In Vitro Enzyme Kinetic Characterization of M5a Formation in Human Liver Microsomes (HLM)

The kinetics of the formation of this compound have been characterized in vitro using human liver microsomes (HLM). nih.govresearchgate.net These studies provide insight into the efficiency and capacity of the enzymes responsible for this specific metabolic pathway. The key parameters determined are the substrate concentration at half-maximal velocity (Km), the maximal rate of metabolism (Vmax), and the intrinsic clearance (CLint). nih.govresearchgate.net

The Michaelis-Menten constant (Km) represents the substrate concentration at which the enzyme-catalyzed reaction proceeds at half of its maximum velocity. For the formation of metabolite M5a from ertugliflozin in human liver microsomes, the Km value has been determined to be 41.7 µM. nih.govresearchgate.net

The maximal rate of metabolism (Vmax) reflects the maximum capacity of the enzyme to catalyze the formation of the metabolite. The Vmax for the formation of M5a in human liver microsomes is 94.9 pmol/min per milligram of microsomal protein. nih.govresearchgate.net

Intrinsic clearance (CLint) is a measure of the intrinsic ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow. It is calculated as the ratio of Vmax to Km. The CLint for the formation of M5a has been reported as 2.28 µL/min per milligram of microsomal protein. nih.govresearchgate.net

Table 1: In Vitro Enzyme Kinetic Parameters for M5a Formation in Human Liver Microsomes

| Parameter | Value | Unit |

| Km | 41.7 | µM |

| Vmax | 94.9 | pmol/min/mg |

| CLint | 2.28 | µL/min/mg |

| Data sourced from in vitro studies with human liver microsomes. nih.govresearchgate.net |

Characterization of Ertugliflozin Metabolite M5a in Biological Systems

Plasma Abundance and Contribution to Total Circulating Radioactivity in Humans

Following oral administration of radiolabeled ertugliflozin (B560060) ([14C]-ertugliflozin) to healthy individuals, unchanged ertugliflozin is the most abundant radioactive component in plasma. However, its glucuronide metabolites, including M5a, are also major circulating components.

Specifically, the 2-O-β-glucuronide of ertugliflozin, known as metabolite M5a (or PF-06685948), and the 3-O-β-glucuronide, metabolite M5c (or PF-06481944), are the primary circulating metabolites. nih.gov Studies have shown that M5a and M5c can reach levels greater than 10% of the total plasma exposure of ertugliflozin-related substances. europa.eu These glucuronide metabolites are considered pharmacologically inactive at clinically relevant concentrations. tga.gov.au

Table 1: Contribution of Ertugliflozin and its Major Metabolites to Circulating Radioactivity in Human Plasma

| Component | Contribution to Circulating Radioactivity |

|---|---|

| Unchanged Ertugliflozin | ~50% |

| Metabolite M5a (2-O-β-glucuronide) | >10% |

| Metabolite M5c (3-O-β-glucuronide) | >10% |

Data sourced from European Medicines Agency Assessment report. europa.eu

Disposition of Glucuronide Metabolites of Ertugliflozin (including M5a)

The disposition of ertugliflozin and its metabolites occurs through both renal and fecal excretion routes. After a single oral dose of [14C]-ertugliflozin, approximately 50.2% of the administered radioactivity is eliminated in the urine and 40.9% in the feces. drugbank.com

The urinary excretion of unchanged ertugliflozin is minimal, accounting for only about 1.5% of the administered dose. drugbank.com The majority of the drug-related material excreted in the urine consists of its glucuronide metabolites. nih.gov In total, seven different metabolites have been identified in human urine. ijpsjournal.com The glucuronide metabolites of ertugliflozin are the major constituents found in urine, collectively accounting for a significant portion of the excreted dose. nih.gov

Table 2: Excretion Routes of Radioactivity after a Single Oral Dose of [14C]-Ertugliflozin

| Excretion Route | Percentage of Administered Radioactivity |

|---|---|

| Urine | 50.2% |

| Feces | 40.9% |

Data sourced from DrugBank Online and other sources. drugbank.com

The presence of a substantial amount of unchanged ertugliflozin in the feces (approximately 33.8% of the dose) is thought to be a result of the biliary excretion of its glucuronide metabolites, including M5a. drugbank.comtga.gov.au This process, known as enterohepatic recirculation, involves the excretion of the glucuronides into the bile, which then enters the intestine. nih.gov In the intestine, gut bacteria can produce enzymes called β-glucuronidases that hydrolyze the glucuronide metabolites back to the parent drug, ertugliflozin. plos.orgrsc.org This reformed ertugliflozin can then be reabsorbed into the bloodstream, prolonging its presence in the body, or be eliminated in the feces. nih.gov While preclinical studies in animals did not show significant direct biliary excretion of ertugliflozin itself, the high percentage of unchanged drug in feces, coupled with the extensive glucuronidation, strongly suggests that the enterohepatic recirculation of its glucuronide metabolites is a key disposition pathway in humans. nih.govsci-hub.se

Analytical Methodologies for Ertugliflozin Metabolite M5a Quantification

Application of High-Performance Liquid Chromatography (HPLC) for Metabolite Detection

High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry, widely employed for the separation, identification, and quantification of drug compounds and their metabolites in various biological matrices. While advanced techniques like ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are often the methods of choice for the bioanalysis of metabolites due to their high sensitivity and specificity, HPLC methods developed for the parent drug, Ertugliflozin (B560060), provide a foundation for the detection of its metabolites. globalresearchonline.netresearchgate.netresearchgate.netwjpsonline.comwjpsonline.com

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of Ertugliflozin in bulk and pharmaceutical dosage forms. wjpsonline.comactascientific.com These methods typically utilize a C18 column and a mobile phase consisting of a buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. wjpsonline.comactascientific.com Detection is commonly performed using a UV detector at a wavelength where Ertugliflozin exhibits significant absorbance, such as around 225 nm or 240 nm. globalresearchonline.netactascientific.com

For the detection of Ertugliflozin metabolite M5a, which is a glucuronide conjugate and thus more polar than the parent drug, modifications to the existing HPLC methods for Ertugliflozin would be necessary. The increased polarity of M5a would result in a shorter retention time on a reversed-phase column compared to Ertugliflozin. Optimization of the mobile phase composition, particularly the ratio of aqueous to organic solvent and the pH of the buffer, would be crucial to achieve adequate separation of M5a from the parent drug and other metabolites or endogenous components in the sample matrix. A gradient elution, where the mobile phase composition is changed over the course of the analysis, could be particularly effective in resolving compounds with different polarities.

A study on the stress degradation of Ertugliflozin utilized an HPLC method that could separate the parent drug from its degradation products. nih.gov While not specifically targeting M5a, this demonstrates the capability of HPLC to resolve structurally related compounds. The chromatographic conditions from such studies can serve as a starting point for developing a method for M5a. For instance, a method using a C18 column with a mobile phase of 0.1% formic acid in water and acetonitrile has been reported for Ertugliflozin and its degradation products. ijpsm.com

Table 1: Representative HPLC Conditions for Ertugliflozin Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | C18 Hypersil ODS (250 mm x 4.6 mm, 5 µm) | PRONTOSIL C18 (150 X 4.6 mm, 5µ) |

| Mobile Phase | Acetate buffer and acetonitrile (60:40 v/v) | Acetonitrile:acetate buffer pH 4.4 (36:64 % v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 240 nm | PDA at 225 nm |

| Reference | wjpsonline.com | globalresearchonline.net |

This table presents data from research on the parent compound, Ertugliflozin, which can inform the development of methods for its metabolite, M5a.

General Considerations for Method Development in Metabolite Analysis

The development of a robust and reliable analytical method for the quantification of a drug metabolite like this compound requires careful consideration of several factors. The goal is to create a method that is specific, sensitive, accurate, precise, and suitable for its intended purpose. wjpsonline.com

Specificity is paramount to ensure that the analytical signal corresponds solely to the metabolite of interest and is not affected by the parent drug, other metabolites, or endogenous components in the biological matrix. wjpsonline.com This is often achieved through a combination of chromatographic separation and selective detection.

Sensitivity , defined by the lower limit of quantification (LLOQ), is crucial, especially for minor metabolites that may be present at low concentrations in biological fluids. nih.gov For HPLC with UV detection, the sensitivity may be limited. As such, techniques like UPLC-MS/MS are often preferred for their superior sensitivity in bioanalysis. researchgate.netresearchgate.netnih.gov

Method validation according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), is a mandatory step to demonstrate the reliability of the analytical method. wjpsonline.comactascientific.com This involves assessing parameters such as:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The stability of the metabolite in the biological matrix and during the analytical process is another critical consideration. Glucuronide metabolites can be susceptible to enzymatic or chemical hydrolysis back to the parent drug, which can lead to inaccurate quantification. Therefore, stability studies under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage) are essential.

Challenges in Metabolite Identification and Quantification

The identification and quantification of drug metabolites, including glucuronides like this compound, present several challenges.

One of the primary challenges is the availability of authentic reference standards for the metabolites. The synthesis of these standards can be complex and time-consuming. Without a reference standard, the definitive identification and accurate quantification of the metabolite are not possible.

The structural similarity between a parent drug and its metabolites can make their chromatographic separation difficult. This is particularly true for isomers. While Ertugliflozin has two primary glucuronide metabolites, M5a and M5c (ertugliflozin-3-O-β-glucuronide), their similar structures necessitate a highly efficient chromatographic system for baseline separation. nih.gov

Matrix effects in bioanalytical methods, especially when using mass spectrometry, can significantly impact the accuracy and precision of quantification. These effects arise from co-eluting endogenous components of the biological matrix that can enhance or suppress the ionization of the analyte. Extensive sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are often required to minimize matrix effects.

Furthermore, the low concentrations of many metabolites in biological fluids pose a significant challenge for their quantification. As previously mentioned, this often necessitates the use of highly sensitive analytical instrumentation like UPLC-MS/MS. researchgate.netresearchgate.netnih.gov

Finally, the potential for in-source fragmentation of glucuronide metabolites in the mass spectrometer can complicate their analysis. The glucuronide moiety can be cleaved in the ion source, leading to the detection of the parent drug and an underestimation of the metabolite concentration. Careful optimization of the mass spectrometer source conditions is required to minimize this phenomenon.

In vitro studies have provided valuable data on the formation kinetics of this compound.

Table 2: In Vitro Enzyme Kinetic Parameters for the Formation of this compound in Human Liver Microsomes

| Parameter | Value |

| Km (µM) | 41.7 |

| Vmax (pmol/min per milligram) | 94.9 |

| CLint (µl/min per milligram) | 2.28 |

| Reference | nih.gov |

Km (Michaelis constant) represents the substrate concentration at half the maximal velocity of the reaction. Vmax (maximal velocity) is the maximum rate of the enzymatic reaction. CLint (intrinsic clearance) is the measure of the intrinsic metabolic capacity of the liver.

This data is instrumental in understanding the metabolic pathway of Ertugliflozin and provides a basis for predicting the in vivo concentrations of M5a, which in turn informs the requirements for the analytical methods used for its quantification.

Pharmacological Assessment of Ertugliflozin Metabolite M5a Activity

Evaluation of Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitory Potency of M5a

Ertugliflozin (B560060) metabolite M5a is considered to be pharmacologically inactive. nih.govdrugbank.comrjppd.org In vitro studies assessing the activity of ertugliflozin metabolites have concluded that M5a does not exert significant inhibitory effects on the SGLT2 transporter. The therapeutic action of ertugliflozin, which involves blocking glucose reabsorption in the kidneys, is therefore attributed to the parent compound. rjppd.org

For context, the parent drug, ertugliflozin, is a potent and highly selective inhibitor of human SGLT2. nih.govmedchemexpress.com The concentration required to inhibit 50% of SGLT2 activity (IC50) for ertugliflozin is very low, demonstrating its high affinity for the transporter. nih.gov

| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) |

|---|---|---|---|

| Ertugliflozin | 0.877 | 1960 | ~2200-fold |

| Ertugliflozin metabolite M5a | Pharmacologically Inactive | Pharmacologically Inactive | N/A |

Metabolite Interaction Potential with Drug Metabolizing Enzymes and Transporters

In Vitro Inhibition Studies of Cytochrome P450 (CYP) Enzymes by M5a

In vitro studies have been conducted to evaluate the inhibitory potential of Ertugliflozin (B560060) and its primary circulating glucuronide metabolites, M5a and M5c, on major cytochrome P450 (CYP) enzymes. swissmedic.ch These studies are crucial in predicting the likelihood of drug-drug interactions when ertugliflozin is co-administered with other medications that are substrates for these enzymes. The results indicate that M5a has a low potential to inhibit the major drug-metabolizing CYP450 enzymes. swissmedic.ch

The half-maximal inhibitory concentration (IC50) values for M5a against a panel of CYP enzymes were found to be greater than 30 μM. swissmedic.ch This suggests that at clinically relevant concentrations, M5a is unlikely to cause significant inhibition of these enzymes. swissmedic.ch The specific CYP isoenzymes that were evaluated and showed no significant inhibition by ertugliflozin and its glucuronide metabolites include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. europa.eufda.gov

| CYP Isoform | Inhibitory Potential of M5a | IC50 (μM) |

|---|---|---|

| CYP1A2 | No significant inhibition | >30 |

| CYP2B6 | No significant inhibition | >30 |

| CYP2C8 | No significant inhibition | >30 |

| CYP2C9 | No significant inhibition | >30 |

| CYP2C19 | No significant inhibition | >30 |

| CYP2D6 | No significant inhibition | >30 |

| CYP3A4 | No significant inhibition | >30 |

In Vitro Inhibition Studies of Uridine (B1682114) 5′-Diphospho-Glucuronosyltransferase (UGT) Enzymes by M5a

Similar to the CYP inhibition studies, the potential for M5a to inhibit Uridine 5′-diphospho-glucuronosyltransferase (UGT) enzymes was also assessed in vitro. UGTs are another major family of enzymes responsible for the metabolism of many drugs. The findings from these studies demonstrate that M5a has a low potential for inhibiting UGT enzymes. swissmedic.ch

The IC50 values for M5a against the tested UGT enzymes were determined to be greater than 100 μM. swissmedic.ch This high IC50 value indicates a weak inhibitory potential, suggesting that M5a is unlikely to cause clinically significant drug interactions by inhibiting the UGT-mediated metabolism of co-administered drugs. swissmedic.ch

| UGT Enzyme | Inhibitory Potential of M5a | IC50 (μM) |

|---|---|---|

| Major UGTs | No significant inhibition | >100 |

In Vitro Induction Studies of CYP Enzymes by M5a

The potential of Ertugliflozin and its metabolites, including M5a, to induce the expression of CYP enzymes was evaluated in vitro using human hepatocytes. swissmedic.ch Enzyme induction can lead to an increased rate of metabolism of co-administered drugs, potentially reducing their efficacy. The results of these studies indicated that the in vitro potential of M5a to induce CYP3A4, CYP1A2, or CYP2B6 was low. swissmedic.ch This suggests that M5a is not expected to cause a clinically relevant increase in the metabolism of drugs that are substrates for these CYP enzymes. europa.eufda.gov

| CYP Isoform | Induction Potential of M5a |

|---|---|

| CYP1A2 | Low |

| CYP2B6 | Low |

| CYP3A4 | Low |

Comparative Metabolism of Ertugliflozin Leading to M5a Across Species

Identification and Quantification of M5a in Preclinical Species (e.g., Rat, Dog, Mouse)

Ertugliflozin (B560060) metabolite M5a, chemically identified as ertugliflozin-2-O-β-glucuronide, is formed through the process of glucuronidation, a major phase II metabolic pathway for this drug. nih.gov In humans, M5a is one of the primary circulating metabolites, highlighting the importance of this pathway in the drug's disposition. europa.eu The enzymes primarily responsible for the formation of M5a and its isomer, M5c, are uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) isoforms UGT1A9 and UGT2B7. swissmedic.ch

Preclinical studies have identified and quantified M5a in various animal models, although the levels vary significantly compared to humans.

In Rats: Metabolic profiling in rats has confirmed the presence of M5a. However, its contribution to the total circulating radioactivity is considerably lower than in humans. In rat plasma, M5a accounted for approximately 0.7% of the total radioactivity. europa.eu Another key O-glucuronide metabolite, M5c, was also identified at even lower levels. europa.eu

In Dogs: Studies in dogs have also detected the presence of ertugliflozin's glucuronide metabolites. While specific quantification for M5a is not consistently reported, its isomeric counterpart, M5c, was found in dog plasma at levels of ≤3.3%. europa.eu It is generally noted that both M5a and M5c are present at substantially lower concentrations in dogs compared to humans. tga.gov.au

In Mice: Similar to other preclinical species, the formation of glucuronide metabolites has been observed in mice. The metabolite M5c was detected in mouse plasma, although it was not quantified. europa.eu The available data indicates that the exposure to M5a and M5c in mice is significantly lower than in humans. tga.gov.au

| Species | M5a Identification | M5a Quantification (as % of total radioactivity in plasma) | Notes |

|---|---|---|---|

| Human | Identified | 12.2% | Primary circulating metabolite. europa.eu |

| Rat | Identified | 0.7% | Significantly lower than in humans. europa.eu |

| Dog | Presence indicated | Not specifically quantified, but levels are considerably lower than in humans. M5c detected at ≤3.3%. europa.eutga.gov.au | - |

| Mouse | Presence indicated | Not quantified, but levels are considerably lower than in humans. europa.eutga.gov.au | M5c was detected. europa.eu |

Inter-species Differences in M5a Formation and Exposure

In humans, glucuronidation is the predominant metabolic pathway, with M5a and M5c being the major circulating metabolites. tga.gov.au Conversely, in preclinical species such as rats, dogs, and mice, while these metabolites are formed, they are present at considerably lower levels. tga.gov.au In rats, for instance, desethylation, an oxidative pathway, represents a more significant metabolic route than in humans. europa.eu

The exposure to the primary human metabolites, M5a and M5c, in the toxicological species (rat, dog, and mouse) is likely less than 50% of the exposure observed in humans. europa.eu This disparity is a critical consideration in drug development, as it may impact the direct translation of toxicological findings related to these metabolites.

| Species | Primary Metabolic Pathway(s) | Relative Exposure to M5a | Key Differences from Human Metabolism |

|---|---|---|---|

| Human | Glucuronidation (major), Oxidation (minor) nih.gov | High (12.2% of plasma radioactivity) europa.eu | - |

| Rat | Glucuronidation, Oxidation (including significant desethylation) europa.eu | Low (0.7% of plasma radioactivity) europa.eu | Desethylation is a more prominent pathway. europa.eu |

| Dog | Glucuronidation, Oxidation europa.eu | Low (considerably lower than human) tga.gov.au | Lower formation of glucuronide metabolites. tga.gov.au |

| Mouse | Glucuronidation, Oxidation europa.eu | Low (considerably lower than human) tga.gov.au | Lower formation of glucuronide metabolites. tga.gov.au |

Relevance of Preclinical Species for Extrapolating Human Metabolism of Ertugliflozin

The selection of appropriate animal models is a cornerstone of preclinical drug development. For ertugliflozin, while there are quantitative differences in metabolite profiles, the qualitative metabolic pathways are generally similar across species, with no unique human metabolites observed. europa.eu This similarity in the types of metabolites formed supports the use of rats, dogs, and mice for toxicological assessments. The pharmacokinetic profile of the parent drug, ertugliflozin, in these laboratory animals is considered sufficiently similar to that in humans to allow them to serve as appropriate models for toxicity evaluation. tga.gov.au

However, the lower exposure to the major human metabolites, M5a and M5c, in these preclinical models is a significant point of consideration. europa.eu While these O-glucuronide metabolites are generally considered to be pharmacologically inactive and a detoxification step, their lower concentrations in animal studies mean that the toxicological profile of these specific metabolites may not be as thoroughly characterized at human-relevant exposures. tga.gov.aufda.gov Despite this, regulatory assessments have concluded that M5a and M5c are not of significant concern, and no further specific safety testing for these metabolites was deemed necessary. europa.eu

Future Research Directions for Ertugliflozin Metabolite M5a

Advanced Mechanistic Studies of Glucuronidation Stereochemistry

The primary clearance mechanism for ertugliflozin (B560060) is metabolism, with glucuronidation accounting for approximately 86% of its elimination. researchgate.netnih.gov This process is catalyzed predominantly by the uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes UGT1A9 and UGT2B7, leading to the formation of isomeric O-glucuronide metabolites. nih.govdrugbank.comnih.gov These include the major metabolite M5c (ertugliflozin-3-O-β-glucuronide) and the minor metabolite M5a (ertugliflozin-2-O-β-glucuronide). nih.govnih.gov

In vitro studies using human liver microsomes (HLMs) have provided initial kinetic data for the formation of these metabolites. nih.gov However, a more profound understanding of the stereoselectivity of the UGT enzymes is required. Future research should aim to elucidate the precise structural and enzymatic factors that dictate the ratio of M5a to M5c formation. Advanced studies could involve:

Site-directed mutagenesis of UGT1A9 and UGT2B7 to identify key amino acid residues responsible for the specific orientation of ertugliflozin within the active site, leading to the formation of the 2-O-glucuronide (M5a).

Computational modeling and molecular dynamics simulations to visualize the binding poses of ertugliflozin with UGT1A9 and UGT2B7, providing insights into the steric and electronic interactions that favor one isomer over another.

Investigation in diverse populations to see if genetic polymorphisms in UGT genes affect the metabolic ratio of M5a to M5c, which could have implications for inter-individual variability in ertugliflozin metabolism. nih.gov

Comprehensive Investigation of M5a Bioanalytical Methodologies

The quantitative analysis of ertugliflozin in biological matrices is well-documented, employing techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). ijermt.orgwjpsonline.comresearchgate.net These methods are crucial for pharmacokinetic studies. However, dedicated and validated bioanalytical methods specifically for the quantification of metabolite M5a are not extensively detailed in the public domain.

Future research must focus on the development and rigorous validation of sensitive and selective bioanalytical methods for M5a in human plasma, urine, and potentially other biological tissues. This would involve:

Method Development: Establishing optimal chromatographic conditions (e.g., column, mobile phase, gradient) and mass spectrometric parameters for the specific detection and separation of M5a from its isomers (M5b, M5c) and the parent drug. researchgate.netajpaonline.com

Method Validation: Conducting a full validation according to regulatory guidelines (e.g., FDA, ICH). ijpsjournal.com This ensures the method is reliable and reproducible for its intended purpose. Key validation parameters that need to be established are outlined in the table below.

Application: Using the validated method to accurately profile the pharmacokinetics of M5a in clinical studies, providing a clearer picture of its formation, distribution, and elimination.

Integration of Metabolite Data in Physiologically-Based Pharmacokinetic (PBPK) Modeling

PBPK modeling is a powerful tool used during drug development to simulate and predict the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.gov PBPK models for ertugliflozin have been developed to assess its pharmacokinetic profile and predict drug-drug interactions (DDIs), particularly with inhibitors or inducers of UGT enzymes. nih.govsci-hub.senih.gov These models incorporate glucuronidation as the primary clearance pathway. sci-hub.se

However, current models often treat the metabolic clearance as a single process rather than modeling the formation and disposition of individual metabolites. Future research should focus on enhancing these models by integrating specific data for M5a. This would create a more sophisticated and mechanistic model. Key advancements would include:

Developing a Metabolite PBPK Model: Constructing a specific PBPK model for M5a, incorporating its physicochemical properties and distribution characteristics.

Linking Parent and Metabolite Models: Creating a comprehensive parent-metabolite PBPK model where the formation of M5a is directly linked to the UGT1A9- and UGT2B7-mediated metabolism of ertugliflozin in the liver and potentially the kidney. sci-hub.se

Refining DDI Predictions: Using the integrated model to more accurately predict how inhibition or induction of specific UGT pathways affects not only the exposure of the parent drug, ertugliflozin, but also the exposure of the M5a metabolite. This could provide a more complete picture of the clinical consequences of DDIs. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.